Acetic acid;1,1,1-trifluoropent-4-en-2-ol
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Overview
Description
Acetic acid;1,1,1-trifluoropent-4-en-2-ol is a chemical compound with the molecular formula C7H11F3O2. This compound is notable for its unique structure, which includes both an acetic acid moiety and a trifluoropent-4-en-2-ol group. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1,1-trifluoropent-4-en-2-ol involves the reaction of methyl 2,4-difluorobenzoate with 1,1,1-trifluoropent-4-en-2-ol in the presence of sodium hydride in 1,4-dioxane at 90°C . This reaction typically proceeds overnight, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for acetic acid;1,1,1-trifluoropent-4-en-2-ol are not well-documented in the literature. the synthesis of similar fluorinated compounds often involves the use of specialized fluorination techniques and reagents to introduce the fluorine atoms into the molecular structure.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1,1-trifluoropent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;1,1,1-trifluoropent-4-en-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Mechanism of Action
The mechanism of action of acetic acid;1,1,1-trifluoropent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with a similar trifluoromethyl group but lacking the pent-4-en-2-ol moiety.
1,1,1-Trifluoropropan-2-ol: Another fluorinated alcohol with a shorter carbon chain.
Uniqueness
Acetic acid;1,1,1-trifluoropent-4-en-2-ol is unique due to its combination of an acetic acid group and a trifluoropent-4-en-2-ol group. This dual functionality imparts distinct chemical properties, making it valuable for a wide range of applications in research and industry.
Properties
CAS No. |
845523-68-4 |
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Molecular Formula |
C7H11F3O3 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
acetic acid;1,1,1-trifluoropent-4-en-2-ol |
InChI |
InChI=1S/C5H7F3O.C2H4O2/c1-2-3-4(9)5(6,7)8;1-2(3)4/h2,4,9H,1,3H2;1H3,(H,3,4) |
InChI Key |
LPKIMWSBCGPORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCC(C(F)(F)F)O |
Origin of Product |
United States |
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